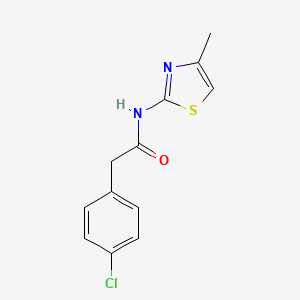

2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical of interest due to its molecular structure involving a chlorophenyl ring and a methylthiazol ring. This compound is studied for various chemical properties and interactions.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions, typically starting from base compounds and through the use of catalysts or specific reagents. For example, novel derivatives have been prepared through carbodiimide condensation catalysis indicating a method for synthesizing related structures (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds features specific orientations and interactions between the chlorophenyl and thiazole rings. In one example, the chlorophenyl ring is oriented at a minimal angle with respect to the thiazole ring, demonstrating the molecular configuration's geometric stability and potential intermolecular interactions (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving such compounds include cyclization, condensation, and substitutions leading to the formation of new derivatives with varied chemical behaviors. This is illustrated by the transformations involving acrylohydrazide derivatives in chemical syntheses (Công & Luan, 2016).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal formation are significant for understanding the compound's behavior under different conditions. While specific data on this compound might be scarce, related compounds' crystalline structures and intermolecular interactions provide insight into their physical characteristics and stability (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties include reactivity, stability, and interactions with other chemicals. The compound's chemical properties can be inferred from studies on similar compounds, indicating how the thiazole and chlorophenyl groups contribute to its chemical behavior and interactions with biological targets or other chemicals (Ekici et al., 2020).

Mechanism of Action

Mode of Action

Without specific target information, the mode of action of 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide remains unclear. It is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .

Biochemical Pathways

Given its structural features, it may potentially interfere with pathways involving thiazole-containing enzymes or proteins .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

properties

IUPAC Name |

2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-7-17-12(14-8)15-11(16)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWPBHAJMFAPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322963 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194478 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

550354-38-6 |

Source

|

| Record name | 2-(4-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)

![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)

![5-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5805571.png)

![N-phenyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5805576.png)

![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)

![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5805600.png)

![7-(2,3-dimethylphenyl)-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5805603.png)

![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)

![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)